molecular formula C18H16BrNO3 B2629738 5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione CAS No. 708244-16-0

5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione

Cat. No.: B2629738
CAS No.: 708244-16-0
M. Wt: 374.234
InChI Key: KCDFOCVPTPKPMY-UHFFFAOYSA-N
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Description

“5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione” is a chemical compound with the molecular formula C18H16BrNO3 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs .


Molecular Structure Analysis

The molecular structure of indoline derivatives is almost planar . In the crystal structure of a similar compound, “5-bromo-1-ethylindoline-2,3-dione”, the indoline ring system is almost planar, with the largest deviation from the mean plane being 0.016 (2) Å in one molecule and 0.040 (13) Å in another .

Scientific Research Applications

Structural Analysis and Chemical Properties

Crystallographic Studies : The compound "5-Bromo-1-(4-bromophenyl)isatin" showcases how bromine-substituted indoline derivatives are structurally characterized, emphasizing the importance of weak intermolecular interactions and potential π–π stacking in crystal formation (El-Hiti et al., 2018).

Synthetic Applications

Antimicrobial Activity : A study demonstrates the synthesis and evaluation of 2-(2-ethoxyindol-3-ylidene)-1-arylethanones derivatives, including brominated variants, for their antimicrobial properties against various bacterial and fungal strains (Ashok et al., 2015).

Anti-HIV and Antitumor Agents : Research into Schiff and Mannich bases of Isatin and its derivatives with Triazole highlights their potential antibacterial, antifungal, and anti-HIV activities, indicating a broad spectrum of pharmacological applications (Pandeya et al., 2000).

Antitumor Activity : Indoline-2,3-dione derivatives have been synthesized and tested for their ability to inhibit the growth of human leukemia cell lines, suggesting their promise as antitumor agents (Li et al., 2014).

Antioxidant Potential

Radical Scavenging Activity : The study on new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides demonstrates significant radical scavenging activity, highlighting the potential of brominated indoline derivatives in natural antioxidant applications (Li et al., 2012).

Safety and Hazards

While specific safety and hazard information for “5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione” is not available, a similar compound, “5-Bromoindoline”, is classified as an eye irritant and skin irritant .

Future Directions

Indoles, both natural and synthetic, show various biologically vital properties. The investigation of novel methods of synthesis has attracted the attention of the chemical community . Future research may focus on the synthesis and biological activity of “5-Bromo-1-(2-isopropoxybenzyl)indoline-2,3-dione” and similar compounds.

Properties

IUPAC Name

5-bromo-1-[(2-propan-2-yloxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrNO3/c1-11(2)23-16-6-4-3-5-12(16)10-20-15-8-7-13(19)9-14(15)17(21)18(20)22/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDFOCVPTPKPMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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